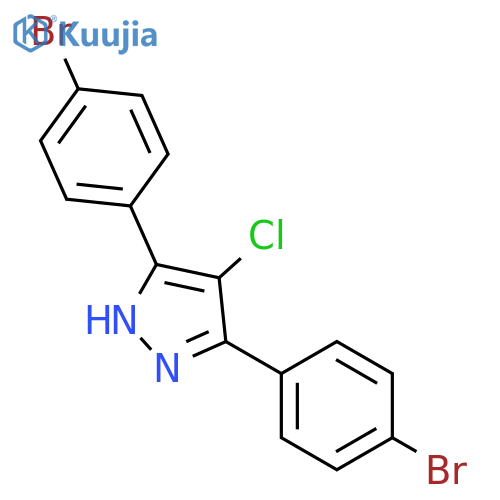

Cas no 1159988-75-6 (3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole)

1159988-75-6 structure

商品名:3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

CAS番号:1159988-75-6

MF:C15H9Br2ClN2

メガワット:412.506360769272

MDL:MFCD08552841

CID:3059717

PubChem ID:19587638

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3,5-Bis-(4-bromo-phenyl)-4-chloro-1H-pyrazole

- 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

- CS-0268083

- EN300-230070

- BBL040161

- AKOS000311407

- STK349945

- 1159988-75-6

-

- MDL: MFCD08552841

- インチ: InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20)

- InChIKey: ZCORJOGONKPSMW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 411.88005Da

- どういたいしつりょう: 409.88210Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 5.5

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230070-0.25g |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 95% | 0.25g |

$189.0 | 2024-06-20 | |

| Enamine | EN300-230070-1.0g |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 95% | 1.0g |

$381.0 | 2024-06-20 | |

| Enamine | EN300-230070-0.05g |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 95% | 0.05g |

$89.0 | 2024-06-20 | |

| Enamine | EN300-230070-2.5g |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 95% | 2.5g |

$628.0 | 2024-06-20 | |

| Chemenu | CM486868-1g |

3,5-Bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 97% | 1g |

$190 | 2022-06-14 | |

| abcr | AB499636-250 mg |

3,5-Bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 250MG |

€231.60 | 2022-03-01 | ||

| Enamine | EN300-230070-10.0g |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 95% | 10.0g |

$1860.0 | 2024-06-20 | |

| Enamine | EN300-230070-1g |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 1g |

$381.0 | 2023-09-15 | ||

| Enamine | EN300-230070-10g |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 10g |

$1860.0 | 2023-09-15 | ||

| Ambeed | A172782-1g |

3,5-Bis(4-bromophenyl)-4-chloro-1H-pyrazole |

1159988-75-6 | 97% | 1g |

$192.0 | 2024-04-26 |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

1159988-75-6 (3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole) 関連製品

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1159988-75-6)3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

清らかである:99%/99%

はかる:5g/1g

価格 ($):518.0/173.0